4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one
Description
4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a hydroxymethyl group at the 4-position and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at the 1-position. The pyrrolidin-2-one scaffold is a lactam ring system widely explored in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO3/c12-7-8-4-10(13)11(5-8)6-9-2-1-3-14-9/h8-9,12H,1-7H2 |
InChI Key |
QDCMBSYHXDLHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CC(CC2=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one typically involves multi-step organic synthesis. One common method includes the reaction of pyrrolidin-2-one with formaldehyde and an oxolan-2-ylmethyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce primary alcohols or amines.
Scientific Research Applications
4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and oxolan-2-ylmethyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical properties of 4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one with similar pyrrolidin-2-one derivatives:
*Estimated based on structural similarity to and .
Key Observations:
- Substituent Effects: The oxolan-2-ylmethyl group in the target compound introduces moderate lipophilicity compared to polar groups like 4-(aminomethyl)benzyl in , which may improve blood-brain barrier (BBB) penetration relative to more hydrophilic analogs .
- Stereochemistry : Chiral analogs, such as the (S)-4-hydroxymethyl-(R)-1-phenylethyl derivative (), highlight the importance of stereochemistry in target binding, suggesting that the stereochemical configuration of the target compound could significantly influence its bioactivity .
- Molecular Weight : The target compound (~201 Da) is smaller than hybrid derivatives like the imidazolidin-2-one in (~552 Da), which may favor better pharmacokinetic profiles despite reduced potency .
Pharmacological and Functional Comparisons
Anti-Alzheimer’s Activity:
- AChE Inhibition: Pyrrolidin-2-one derivatives with bulky aromatic substituents (e.g., benzyl, trifluoromethyl-benzyl) exhibit strong AChE inhibition. For example, compound 18c in showed IC₅₀ values comparable to donepezil, a standard Alzheimer’s drug .
- Neuroprotective Effects : Hydroxymethyl groups (as in the target compound and ) are associated with antioxidant properties, which could mitigate oxidative stress in neurodegenerative pathways .
Solubility and Bioavailability:
Biological Activity
4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one is a synthetic compound characterized by its unique pyrrolidinone structure, which has garnered attention in various fields of biological research. Its molecular formula is with a molecular weight of 199.25 g/mol. This compound's potential therapeutic applications stem from its biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 4-(hydroxymethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one |
| SMILES | C1CC(OC1)CN2CC(CC2=O)CO |
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. In vitro studies suggest that this compound may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of pyrrolidinone derivatives. For instance, compounds structurally related to this compound have shown promise in inducing apoptosis in cancer cells. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is an area of active investigation.
Neuroprotective Effects
Neuroprotection is another area where this compound may play a significant role. Preliminary research indicates that it could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve the modulation of neurotransmitter levels and reduction of inflammatory responses.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various pyrrolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Apoptosis : In a study published in Cancer Letters, researchers investigated the effects of pyrrolidinone derivatives on human breast cancer cell lines. The findings revealed that treatment with these compounds led to significant reductions in cell viability and increased markers of apoptosis .
- Neuroprotective Mechanisms : A recent article in Neuropharmacology examined the neuroprotective effects of pyrrolidinone compounds in a rat model of ischemic stroke. The study found that administration of these compounds significantly reduced neuronal loss and improved functional recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
